![molecular formula C11H10N2O3S B2998621 3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 871323-66-9](/img/structure/B2998621.png)

3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

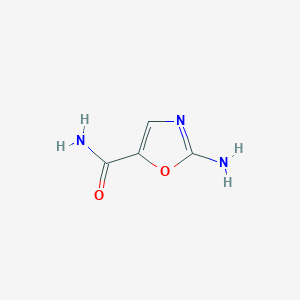

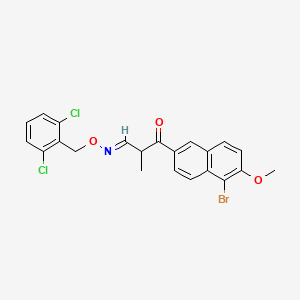

The compound “3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative with an aminophenyl group attached. Thiazolidinediones are a class of compounds that have been studied for their potential biological activities . The presence of the aminophenyl group could potentially influence the reactivity and properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, which is a five-membered ring containing a sulfur atom and a nitrogen atom. The 4-aminophenyl group would be attached to one of the carbons in the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolidine ring and the aminophenyl group. The amino group in particular could act as a nucleophile in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazolidine ring and the aminophenyl group. For example, the compound might exhibit some degree of polarity due to the presence of the nitrogen and sulfur atoms in the ring .Mécanisme D'action

Target of Action

Similar compounds such as 2-(4-aminophenyl)benzothiazoles have been found to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the compound to active metabolites .

Mode of Action

It is suggested that similar compounds, like 2-(4-aminophenyl)benzothiazoles, induce and are biotransformed by cytochrome p450 1a1 to putative active, as well as inactive metabolites . This interaction could potentially lead to changes in the cellular environment, affecting the function of the target cells .

Biochemical Pathways

For instance, they have been shown to possess antimicrobial activity, suggesting they may interfere with bacterial cell wall synthesis or other vital processes .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be improved by conjugation to amino acids, which makes them water-soluble and chemically stable . These prodrugs can rapidly and quantitatively revert to their parent amine in vivo .

Result of Action

Similar compounds, like 2-(4-aminophenyl)benzothiazoles, have been found to possess potent antitumor properties in vitro and in vivo . They have also been shown to have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Thiazolidine motifs, which are part of the compound’s structure, are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Molecular Mechanism

It’s possible that it may interact with biomolecules in a manner similar to other thiazolidine derivatives .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in laboratory settings .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been studied to date .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied .

Propriétés

IUPAC Name |

3-[2-(4-aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUZTADUOGELNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)

![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)

![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)

![1-Cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2998545.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2998547.png)

![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)